molecular formula C8H21NO2Si B1265398 3-(Diethoxymethylsilyl)propylamine CAS No. 3179-76-8

3-(Diethoxymethylsilyl)propylamine

Cat. No. B1265398
M. Wt: 191.34 g/mol
InChI Key: HXLAEGYMDGUSBD-UHFFFAOYSA-N
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Patent
US06353073B1

Procedure details

German Patent No. 2408480 describes the reaction of a silazane derivative from allylamine and an organohydrochlorosilane, in the presence of a proton acceptor to form an intermediate silazane which then undergoes a hydrosilylation reaction catalyzed by a platinum catalyst. Upon alcoholysis, the intermediate hydrosilylation product forms 3-aminopropylmethyldiethoxysilane in 70% overall yield. A molar excess of at least 50% of allylamine is used in this process. Identification of the beta-isomer in the product was not made. Japanese Patent No. 10017578 describes another method of synthesis by hydrosilylation of N,N-bis(tri-methylsilyl)allylamine by methyldimethoxysilane. The product of that reaction is then heated with methanol to form 3-aminopropylmethyldimethoxysilane in at least 85% overall yield. The presence of the beta-isomer in the product was not identified. Japanese Patent No. 11209384 describes the use of a rhodium:cyclooctadiene complex as a hydrosilylation catalyst for the addition of methyldiethoxysilane to allylamine to form 3-aminopropylmethyldiethoxy-silane in 78% yield. 2-Aminopropylmethyldiethoxysilane is formed in very low levels in this process not exceeding 0.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([CH3:12])([O:9][CH2:10]C)[O:6][CH2:7]C.C(N)C=C.C[Si](C)(C)N(CC=C)[Si](C)(C)C.C[SiH](OC)OC>[Pt].CO>[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([CH3:12])([O:9][CH3:10])[O:6][CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N([Si](C)(C)C)CC=C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[SiH](OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a hydrosilylation reaction

Outcomes

Product
Name
Type
product
Smiles
NCCC[Si](OC)(OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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